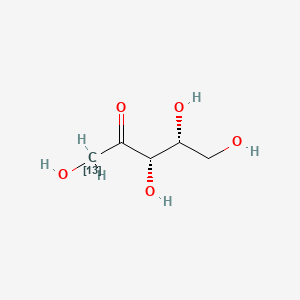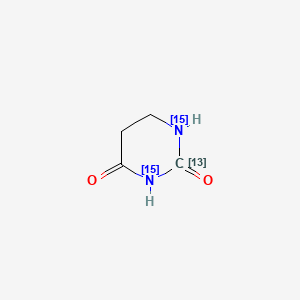
(2Z)-2-(methoxycarbothioylhydrazinylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(methoxycarbothioylhydrazinylidene)acetic acid is an organic compound with the molecular formula C4H6N2O3S It is a derivative of acetic acid, featuring a hydrazono group and a methoxycarbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(methoxycarbothioylhydrazinylidene)acetic acid typically involves the reaction of hydrazine derivatives with carbonothioyl compounds under controlled conditions. One common method includes the reaction of methoxycarbonyl isothiocyanate with hydrazine hydrate, followed by the addition of acetic acid to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted hydrazono derivatives.
Scientific Research Applications
(2Z)-2-(methoxycarbothioylhydrazinylidene)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-(methoxycarbothioylhydrazinylidene)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
(2Z)-[(Methoxycarbonothioyl)hydrazono]propanoic acid: Similar structure but with a propanoic acid backbone.
(2Z)-[(Methoxycarbonothioyl)hydrazono]butanoic acid: Similar structure but with a butanoic acid backbone.
Uniqueness: (2Z)-2-(methoxycarbothioylhydrazinylidene)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazono and methoxycarbonothioyl groups allow for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
157994-09-7 |
|---|---|
Molecular Formula |
C4H6N2O3S |
Molecular Weight |
162.163 |
IUPAC Name |
(2Z)-2-(methoxycarbothioylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C4H6N2O3S/c1-9-4(10)6-5-2-3(7)8/h2H,1H3,(H,6,10)(H,7,8)/b5-2- |
InChI Key |
HDIJMZFNQFJPDH-DJWKRKHSSA-N |
SMILES |
COC(=S)NN=CC(=O)O |
Synonyms |
Acetic acid, [(methoxythioxomethyl)hydrazono]-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester](/img/structure/B584093.png)
